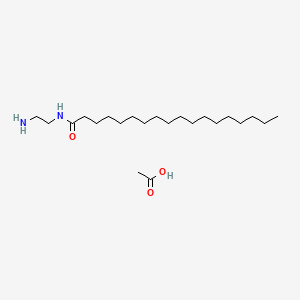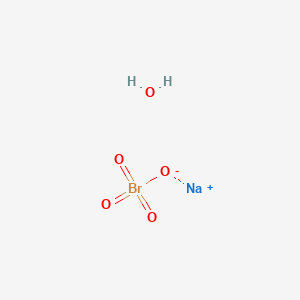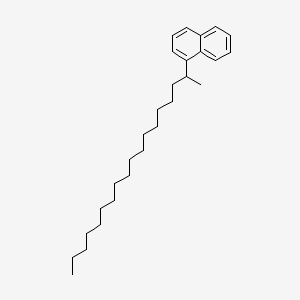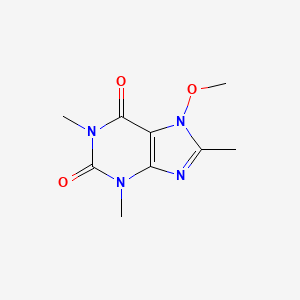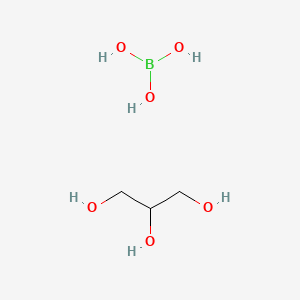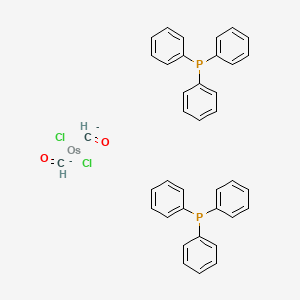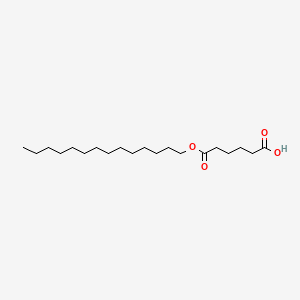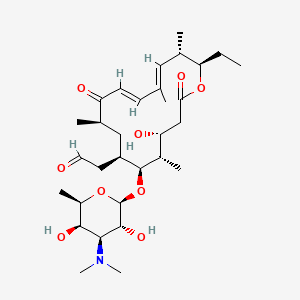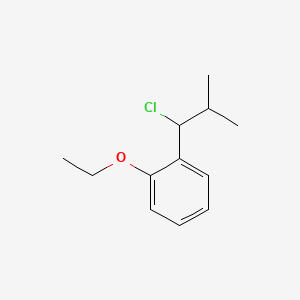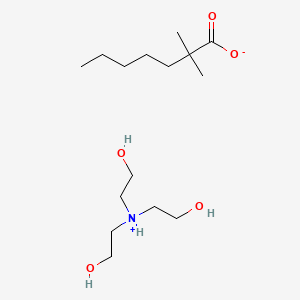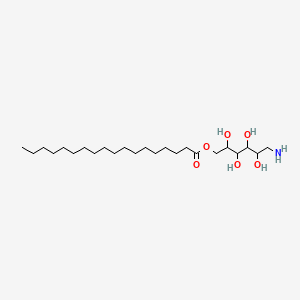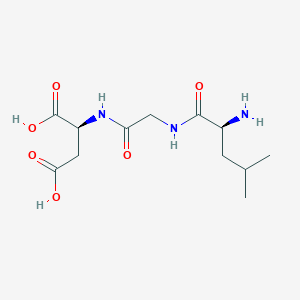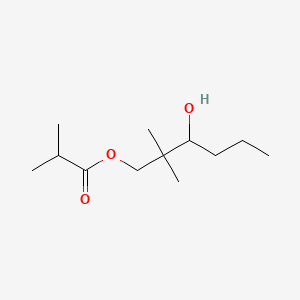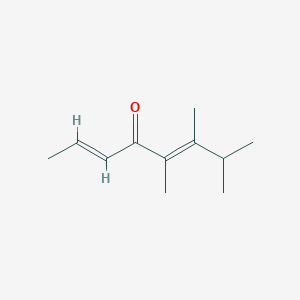
2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)-: is a complex organic compound known for its unique structure and applications in various scientific fields. This compound, also referred to as Pomarose , is characterized by its molecular formula C11H18O and CAS Registry Number 847144-75-6 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)- typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as isovaleraldehyde and acetic acid .
Condensation Reaction: : These materials undergo a condensation reaction to form an intermediate compound.
Isomerization: : The intermediate compound is then subjected to isomerization to achieve the desired (2E,5E)-configuration.
Purification: : The final product is purified through techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)-: undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form ketones or carboxylic acids .
Reduction: : Reduction reactions can convert the compound into alcohols or alkenes .
Substitution: : Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are employed.
Major Products Formed
Oxidation: : Products include 2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)- derivatives with additional oxygen-containing functional groups.
Reduction: : Reduction reactions yield alcohols and alkenes with similar or modified structures.
Substitution: : Substitution reactions produce halogenated or alkylated derivatives of the compound.
科学的研究の応用
2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)-: has diverse applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: : Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: : Utilized in the fragrance industry due to its pleasant aroma and in the production of specialty chemicals.
作用機序
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : Interacts with enzymes and receptors involved in biological processes.
Pathways: : Influences metabolic pathways and signaling cascades, leading to desired biological outcomes.
類似化合物との比較
2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)-: is compared with similar compounds such as 2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5Z)- and 2,5-Octadien-4-one, 5,6,7-trimethyl-, (2Z,5E)- . The uniqueness of 2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)- lies in its specific isomeric form, which influences its reactivity and applications.
Conclusion
2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)-: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine.
特性
CAS番号 |
847144-75-6 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
(2E,5E)-5,6,7-trimethylocta-2,5-dien-4-one |
InChI |
InChI=1S/C11H18O/c1-6-7-11(12)10(5)9(4)8(2)3/h6-8H,1-5H3/b7-6+,10-9+ |
InChIキー |
QWRGOHMKGNCVAC-AVQMFFATSA-N |
異性体SMILES |
C/C=C/C(=O)/C(=C(\C)/C(C)C)/C |
正規SMILES |
CC=CC(=O)C(=C(C)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


